2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of sulfonamide, triazole, and acetamide functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-(aminosulfonyl)phenyl intermediate, which is then reacted with 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques like recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N1-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazole ring can interact with metal ions, potentially disrupting metalloprotein functions. These interactions lead to the inhibition of key biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
N~1~-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE: Lacks the triazole and cyclopropyl-ethyl groups, making it less versatile.
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Similar structure but with a methyl group instead of a cyclopropyl-ethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the cyclopropyl-ethyl group and the triazole ring in N1-[4-(AMINOSULFONYL)PHENYL]-2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE provides unique steric and electronic properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H19N5O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H19N5O3S2/c1-2-13-18-19-15(20(13)11-5-6-11)24-9-14(21)17-10-3-7-12(8-4-10)25(16,22)23/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,17,21)(H2,16,22,23) |
InChI Key |
ITFILYNQBWFZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.